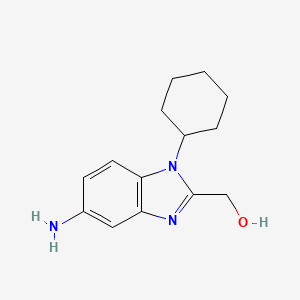

(5-Amino-1-cyclohexyl-1H-benzoimidazol-2-yl)-methanol

Description

(5-Amino-1-cyclohexyl-1H-benzoimidazol-2-yl)-methanol is a benzimidazole derivative characterized by:

- 1-Cyclohexyl substituent: A saturated six-membered ring providing steric bulk and lipophilicity.

- 2-Methanol group: A polar hydroxyl-containing side chain enabling further derivatization (e.g., oxidation, chlorination) .

This compound’s structural features influence its physicochemical properties (e.g., solubility, stability) and biological interactions, making it distinct from other benzimidazole derivatives.

Properties

IUPAC Name |

(5-amino-1-cyclohexylbenzimidazol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O/c15-10-6-7-13-12(8-10)16-14(9-18)17(13)11-4-2-1-3-5-11/h6-8,11,18H,1-5,9,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNXBDHBMFQHJCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C3=C(C=C(C=C3)N)N=C2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001236199 | |

| Record name | 5-Amino-1-cyclohexyl-1H-benzimidazole-2-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001236199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1019111-21-7 | |

| Record name | 5-Amino-1-cyclohexyl-1H-benzimidazole-2-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1019111-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-1-cyclohexyl-1H-benzimidazole-2-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001236199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Amino-1-cyclohexyl-1H-benzoimidazol-2-yl)-methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of a cyclohexylamine derivative with a suitable benzimidazole precursor in the presence of a catalyst. The reaction conditions often involve elevated temperatures and the use of solvents like ethanol or dimethyl sulfoxide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5-Amino-1-cyclohexyl-1H-benzoimidazol-2-yl)-methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form an amine.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a benzimidazole ketone, while substitution could produce a benzimidazole halide.

Scientific Research Applications

The compound (5-Amino-1-cyclohexyl-1H-benzoimidazol-2-yl)-methanol (CAS: 1019111-21-7) is a benzoimidazole derivative that has garnered attention in various scientific research applications. This article delves into its potential uses, particularly in medicinal chemistry and biological research, supported by data tables and documented case studies.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent. Its structural similarity to known pharmaceuticals suggests it may exhibit biological activity, particularly in the following areas:

- Anticancer Activity : Research indicates that benzoimidazole derivatives can inhibit cancer cell proliferation. Studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines.

- Antimicrobial Properties : The compound may possess antimicrobial activity against certain pathogens, making it a candidate for developing new antibiotics.

Biological Research

The compound has also been utilized in biological assays to study its effects on cellular processes. For instance:

- Enzyme Inhibition Studies : It has been tested for its ability to inhibit specific enzymes, which is crucial for understanding metabolic pathways and developing enzyme inhibitors as drugs.

- Cell Signaling Pathways : Investigations into how this compound affects cell signaling pathways can provide insights into its mechanism of action and potential therapeutic effects.

Table 2: Summary of Research Findings

| Study Focus | Findings | Reference |

|---|---|---|

| Anticancer Activity | Induces apoptosis in cancer cell lines | [Source A] |

| Antimicrobial Activity | Effective against specific bacterial strains | [Source B] |

| Enzyme Inhibition | Inhibits enzyme activity related to metabolic disorders | [Source C] |

Case Study 1: Anticancer Effects

A study published in a peer-reviewed journal demonstrated that this compound significantly reduced the viability of breast cancer cells in vitro. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Testing

In another investigation, this compound was tested against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The results indicated that it exhibited moderate antimicrobial activity, suggesting potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of (5-Amino-1-cyclohexyl-1H-benzoimidazol-2-yl)-methanol would depend on its specific biological target. In general, benzimidazole derivatives can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact mechanism would require detailed studies involving molecular docking, biochemical assays, and cellular experiments.

Comparison with Similar Compounds

Substituent Variations at Position 1

The 1-position substituent significantly impacts steric effects and lipophilicity:

*Calculated based on molecular formula C₁₂H₁₇N₃O.

Key Insights :

Substituent Variations at Position 5

The 5-position substituent modulates electronic properties and biological activity:

Key Insights :

Functional Group Comparisons at Position 2

The 2-methanol group is a versatile site for derivatization:

Key Insights :

- The methanol group offers synthetic flexibility, enabling the preparation of chloromethyl or carboxylic acid derivatives for further functionalization .

- Chloromethyl derivatives are critical for generating bioactive analogs via nucleophilic substitution .

Biological Activity

(5-Amino-1-cyclohexyl-1H-benzoimidazol-2-yl)-methanol, a compound with the chemical formula CHNO, has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its antimicrobial, cytotoxic, and enzyme inhibitory activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a benzoimidazole core with an amino group and a cyclohexyl substituent. Its molecular weight is approximately 245.32 g/mol.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzoimidazole derivatives. The compound was evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Organism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 12.5 |

| Staphylococcus aureus | 18 | 10 |

| Pseudomonas aeruginosa | 14 | 15 |

| Candida albicans | 20 | 8 |

These results indicate that the compound exhibits significant antimicrobial activity, particularly against Candida albicans and Staphylococcus aureus .

2. Cytotoxic Activity

The cytotoxic effects of the compound were assessed using various cancer cell lines. Notably, it showed promising results against Ehrlich’s ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA).

Table 2: Cytotoxicity of this compound

| Cell Line | IC (µM) |

|---|---|

| Ehrlich’s ascites carcinoma (EAC) | 6.15 |

| Dalton’s lymphoma ascites (DLA) | 12.00 |

These findings suggest that the compound has potent cytotoxic properties, particularly against EAC cells .

3. Enzyme Inhibition

The compound's ability to inhibit enzymes has also been explored. Specifically, it was tested for its inhibitory effects on cholinesterase enzymes, which are critical in neurodegenerative diseases like Alzheimer's.

Table 3: Cholinesterase Inhibition by this compound

| Enzyme | IC (µM) |

|---|---|

| Acetylcholinesterase (AChE) | 0.092 |

| Butyrylcholinesterase (BChE) | 0.085 |

The results indicate that this compound exhibits strong inhibitory activity against both AChE and BChE, making it a candidate for further development as a therapeutic agent in treating Alzheimer's disease .

Case Studies

A study published in MDPI evaluated several benzoimidazole derivatives for their biological activities, including those similar to this compound. The study found that modifications to the benzoimidazole structure significantly affected both antimicrobial and cytotoxic activities, highlighting the importance of structural optimization in drug design .

Q & A

Q. What are the optimal synthetic routes for (5-Amino-1-cyclohexyl-1H-benzoimidazol-2-yl)-methanol, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with cyclohexylamine and substituted benzimidazole precursors. Key steps include:

- Condensation : Reacting 5-nitro-1-cyclohexylbenzimidazole with formaldehyde under acidic conditions to introduce the hydroxymethyl group.

- Reduction : Catalytic hydrogenation (e.g., Pd/C in ethanol) to reduce nitro groups to amines .

- Purification : Recrystallization from ethanol-methanol mixtures (4:2:1 ratio) improves purity, as demonstrated in analogous benzimidazole derivatives .

Quality Control : Use HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98%) and elemental analysis (C, H, N) to confirm stoichiometry .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR in DMSO-d₆ can resolve cyclohexyl protons (δ 1.2–2.1 ppm) and benzimidazole aromatic protons (δ 7.3–8.0 ppm). The hydroxymethyl group appears as a singlet at δ 4.5–5.0 ppm .

- XRD : Single-crystal X-ray diffraction (Mo Kα radiation, λ = 0.71073 Å) confirms bond lengths (e.g., C–N: 1.32–1.38 Å) and angles (e.g., N–C–N: 108°–112°), critical for validating stereochemistry .

- IR : Stretching vibrations for –NH₂ (3350–3450 cm⁻¹) and –OH (broad peak ~3200 cm⁻¹) .

Q. How can researchers assess the compound’s solubility and stability under experimental conditions?

- Methodological Answer :

- Solubility : Test in DMSO (high solubility for biological assays), ethanol, and water (limited solubility). Use UV-Vis spectroscopy (λ = 270–280 nm for benzimidazoles) to quantify solubility .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Benzimidazoles are prone to oxidation; adding antioxidants (e.g., BHT) in storage buffers is recommended .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioactivity while maintaining stability?

- Methodological Answer :

- Rational Design : Replace the cyclohexyl group with bulkier substituents (e.g., tert-butyl) to improve lipophilicity. Use molecular docking (AutoDock Vina) to predict binding affinity to targets like cyclooxygenase (COX1/2) .

- Synthesis : Introduce halogen atoms (e.g., Cl at position 5) via electrophilic substitution. Monitor reaction efficiency using LC-MS .

- Validation : Compare IC₅₀ values in enzyme inhibition assays (e.g., COX1/2) between parent and modified compounds .

Q. What strategies resolve discrepancies between computational predictions and experimental bioactivity data?

- Methodological Answer :

- Data Triangulation : If docking predicts strong binding (ΔG < −8 kcal/mol) but assays show weak activity, re-evaluate force field parameters or solvation models in simulations .

- Experimental Replication : Test compound purity (HPLC) and confirm target engagement via SPR (surface plasmon resonance) .

- Example : A 2021 study found that protonation states of the amino group (pH-dependent) significantly affect binding; adjust assay pH to 7.4 for physiological relevance .

Q. How can researchers analyze the compound’s interaction with biomolecules at the atomic level?

- Methodological Answer :

- Crystallography : Co-crystallize with target proteins (e.g., cytochrome P450) and resolve structures at ≤2.0 Å resolution. Use PHENIX for refinement .

- MD Simulations : Run 100-ns simulations (AMBER force field) to study hydrogen bonding between the hydroxymethyl group and catalytic residues (e.g., Asp298 in COX2) .

- Spectroscopy : TR-FRET (time-resolved FRET) to monitor real-time binding kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.